2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
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Overview
Description
The compound contains several functional groups including a propan-2-ylsulfanyl group, a phenyl group, a pyridazin-3-yl group, an azetidin-1-yl group, and an ethan-1-one group . These groups could potentially confer a variety of chemical properties to the compound.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as cycloaddition .Molecular Structure Analysis
The compound’s structure includes a pyridazin-3-yl group, which is a type of nitrogen-containing heterocycle . This could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The presence of various functional groups in the compound suggests that it could participate in a variety of chemical reactions. For example, the sulfanyl group could potentially undergo oxidation or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups could potentially make the compound soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13(2)24-16-7-5-14(6-8-16)10-18(23)22-11-15(12-22)20-17-4-3-9-19-21-17/h3-9,13,15H,10-12H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNNMRPQCDUPHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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